molecular formula C24H26FN5O2 B11231642 4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

4-{[4-(2,4-dimethylphenyl)piperazin-1-yl]carbonyl}-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

Cat. No.: B11231642
M. Wt: 435.5 g/mol
InChI Key: SZGQJVJYJXWXOR-UHFFFAOYSA-N
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Description

4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE is a complex organic compound that features a combination of piperazine, indazole, and pyrrolidinone moieties

Preparation Methods

The synthesis of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a 2,4-dimethylphenyl group.

    Coupling with Indazole: The functionalized piperazine is then coupled with a 4-fluoroindazole derivative.

    Formation of Pyrrolidinone: The final step involves the formation of the pyrrolidinone ring, which is achieved through cyclization reactions under specific conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Biology: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 4-[4-(2,4-DIMETHYLPHENYL)PIPERAZINE-1-CARBONYL]-1-(4-FLUORO-1H-INDAZOL-3-YL)PYRROLIDIN-2-ONE include:

Properties

Molecular Formula

C24H26FN5O2

Molecular Weight

435.5 g/mol

IUPAC Name

4-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1-(4-fluoro-1H-indazol-3-yl)pyrrolidin-2-one

InChI

InChI=1S/C24H26FN5O2/c1-15-6-7-20(16(2)12-15)28-8-10-29(11-9-28)24(32)17-13-21(31)30(14-17)23-22-18(25)4-3-5-19(22)26-27-23/h3-7,12,17H,8-11,13-14H2,1-2H3,(H,26,27)

InChI Key

SZGQJVJYJXWXOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=NNC5=C4C(=CC=C5)F)C

Origin of Product

United States

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